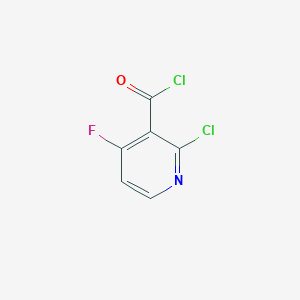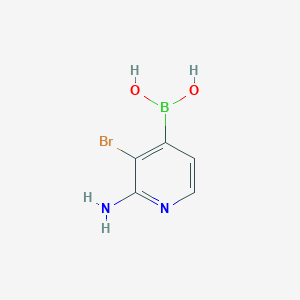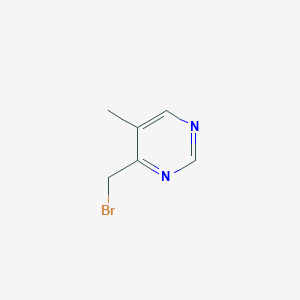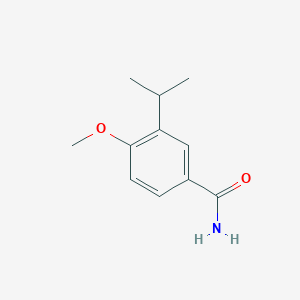
2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine typically involves the bromination of 5-(trifluoromethyl)pyridine followed by the introduction of the bromoethyl group. One common method involves the reaction of 5-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromo group. The resulting intermediate is then reacted with ethylene bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product .
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the pyridine.
Oxidation: Pyridine N-oxides are formed.
Reduction: Ethyl-substituted pyridine derivatives are obtained.
科学的研究の応用
2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)pyridine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
5-(Trifluoromethyl)pyridine: Lacks the bromoethyl group, limiting its use in nucleophilic substitution reactions.
2-(2-Chloroethyl)-5-(trifluoromethyl)pyridine: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity.
Uniqueness
2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the bromoethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research .
特性
分子式 |
C8H7BrF3N |
|---|---|
分子量 |
254.05 g/mol |
IUPAC名 |
2-(2-bromoethyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c9-4-3-7-2-1-6(5-13-7)8(10,11)12/h1-2,5H,3-4H2 |
InChIキー |
NAGIQRPMAQJWAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(F)(F)F)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)



![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)




